molecular formula C19H21N3O3S2 B2978876 4-(dimethylsulfamoyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 850903-14-9

4-(dimethylsulfamoyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2978876
CAS No.: 850903-14-9
M. Wt: 403.52
InChI Key: HNPXFCQWZJARDL-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their effectiveness as corrosion inhibitors. For example, two benzothiazole derivatives were synthesized and demonstrated high efficiency in inhibiting steel corrosion in a 1 M HCl solution. Their corrosion inhibition properties were evaluated using electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods. These studies revealed that these inhibitors can adsorb onto steel surfaces through both physical and chemical means, offering extra stability and higher inhibition efficiencies than previously reported benzothiazole family inhibitors (Hu et al., 2016).

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives have been synthesized and screened for various biological activities. One study reported the synthesis of different substituted benzamides and evaluated their potential biological applications. These compounds were screened against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showing that they inhibited these enzymes to a lesser degree, indicating potential applications in medicinal chemistry (Saeed et al., 2015).

Material Science

In material science, benzothiazole derivatives have been utilized in the synthesis of novel materials with potential applications in photodynamic therapy. A study on the synthesis of new zinc phthalocyanine derivatives substituted with benzothiazole-based groups showed these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Antimicrobial Activity

Benzothiazole derivatives have also shown promise in antimicrobial applications. A study on the synthesis and characterization of novel (4-oxothiazolidine-2-ylidene)benzamide derivatives and their antimicrobial activities revealed that these compounds exhibit significant antimicrobial properties, further underlining the versatility of benzothiazole derivatives in scientific research (Hossaini et al., 2017).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-12-10-13(2)17-16(11-12)26-19(22(17)5)20-18(23)14-6-8-15(9-7-14)27(24,25)21(3)4/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPXFCQWZJARDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.